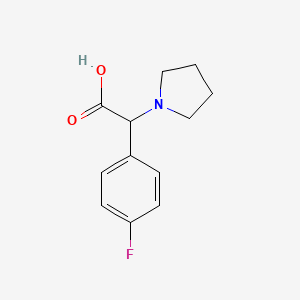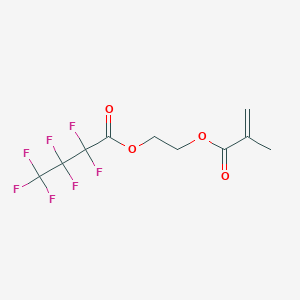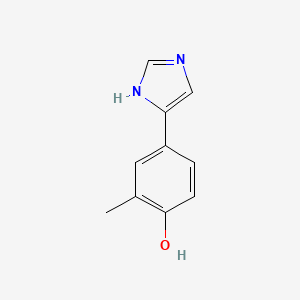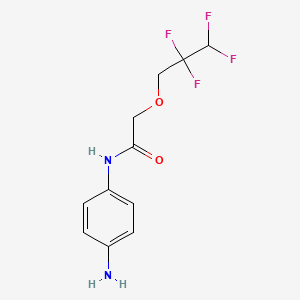
3-(Biphenyl-4-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Biphenyl-4-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with a biphenyl group attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Biphenyl-4-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the cyclization of appropriate thiourea derivatives with α-haloketones. A common method includes the reaction of biphenyl-4-carbaldehyde with thiourea in the presence of a base such as sodium ethoxide, followed by cyclization with α-haloketones under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Types of Reactions:
Oxidation: The thioxo group can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiazolidine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, 3-(Biphenyl-4-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one serves as a versatile intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new compounds.
Biology: This compound exhibits a range of biological activities, including antimicrobial, antifungal, and anticancer properties. It is often studied for its potential to inhibit specific enzymes or pathways in pathogenic organisms.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They are investigated as potential drug candidates for treating infections, cancer, and inflammatory diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(Biphenyl-4-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one varies depending on its application. In biological systems, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways critical for the survival of pathogens. The biphenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the thioxo group can form covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.
Biphenyl Derivatives: Compounds with biphenyl groups attached to various functional groups.
Uniqueness: 3-(Biphenyl-4-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of its thiazolidinone core and biphenyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and biological activities, making it a versatile compound in both research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can continue to explore its potential in various fields, contributing to advancements in science and technology.
Properties
CAS No. |
1105192-16-2 |
|---|---|
Molecular Formula |
C16H13NOS2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-[(4-phenylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13NOS2/c18-15-11-20-16(19)17(15)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2 |
InChI Key |
JHBKQXCEQNGHDK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate](/img/structure/B12109209.png)
![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)

![(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium](/img/structure/B12109223.png)

![2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid](/img/structure/B12109228.png)
![[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B12109231.png)


![propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate](/img/structure/B12109262.png)
